![molecular formula C11H12O3 B1274232 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 62956-62-1](/img/structure/B1274232.png)
6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid
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Overview
Description
6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12O3/c1-14-8-4-2-7-3-5-9 (11 (12)13)10 (7)6-8/h2,4,6,9H,3,5H2,1H3, (H,12,13) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 107-110°C .Scientific Research Applications
Synthesis and Antitumor Applications
A novel antitumor agent, 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid (3-dimethylaminopropyl)amide, was developed using a dual role Pd(II) catalyst. This compound exhibits potential antitumor properties, highlighting the utility of 6-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid derivatives in cancer treatment research (Mondal et al., 2003).
Corrosion Inhibition
Indanone derivatives, including those similar to this compound, have been studied for their corrosion inhibitive properties on mild steel in acidic environments. These compounds demonstrate significant inhibitory efficiency, suggesting applications in protecting metals against corrosion (Saady et al., 2018).
Photochemical Studies
The compound 6-methyl-1-indanone, related to this compound, was investigated for its photochemical properties, specifically as a photoremovable protecting group for carboxylic acids. This research demonstrates the compound's potential in organic synthesis and biochemistry as a "caged" compound, which can be activated by light (Zabadal et al., 2001).
Fluorescence Properties and Applications
A novel stable fluorophore, 6-methoxy-4-quinolone, derived from a compound structurally related to this compound, exhibited strong fluorescence across a wide pH range in aqueous media. This fluorophore's stability and fluorescence properties make it an excellent candidate for biomedical analysis and fluorescent labeling (Hirano et al., 2004).
Synthetic Pathways and Ligand Development
Research into palladium-catalyzed pathways has enabled the efficient synthesis of aryl-substituted indenes, starting from compounds including this compound. These synthetic methods facilitate the production of a wide array of aryl-substituted indenes, crucial for developing ansa-metallocenes and ligands used in olefin polymerization catalysts (Izmer et al., 2006).
Safety and Hazards
properties
IUPAC Name |
6-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-8-4-2-7-3-5-9(11(12)13)10(7)6-8/h2,4,6,9H,3,5H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAXSJZIUOHLMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2C(=O)O)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50978801 |
Source
|
Record name | 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50978801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62956-62-1 |
Source
|
Record name | 1H-Indene-1-carboxylic acid, 2,3-dihydro-6-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062956621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50978801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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